
3-(Dimethylamino)-2-methyldec-4-YN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-methyldec-4-YN-2-OL: is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a hydroxyl group attached to a decyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL can be achieved through several methods. One common approach involves the reaction of a suitable alkyne precursor with a dimethylamine source under controlled conditions. For example, the reaction of 3-dimethylamino-1-propyne with a methylating agent can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures (around 70°C) to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is often purified through distillation or recrystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can react with the dimethylamino group under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or halides.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-methyldec-4-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2-methyldec-4-YN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Comparación Con Compuestos Similares
Dimethylamine: A simpler amine with similar reactivity but lacking the alkyne and hydroxyl groups.
Dimethylaminopropylamine: Contains a similar dimethylamino group but with a different backbone structure
Uniqueness: 3-(Dimethylamino)-2-methyldec-4-YN-2-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62753-04-2 |
|---|---|
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-methyldec-4-yn-2-ol |
InChI |
InChI=1S/C13H25NO/c1-6-7-8-9-10-11-12(14(4)5)13(2,3)15/h12,15H,6-9H2,1-5H3 |
Clave InChI |
MZAFAUWNPDAQTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(C(C)(C)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)

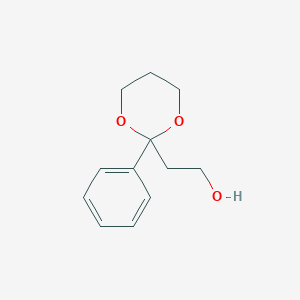
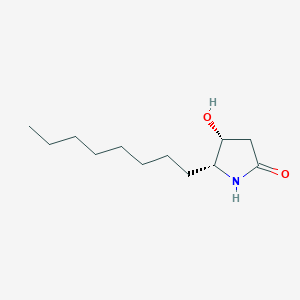
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
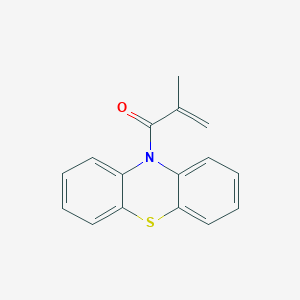
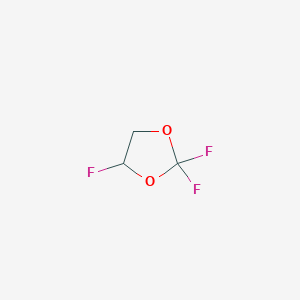
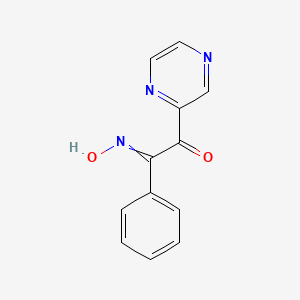
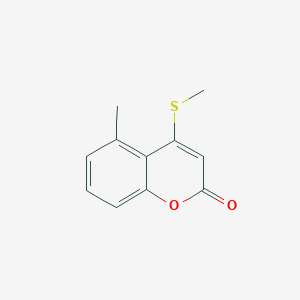

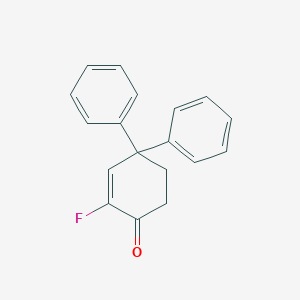
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)

